

Introduction to the chemistry of three-membered sulfur heterocycles.

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Compound of Interest

Compound Name: Thiirene

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An In-depth Technical Guide to the Chemistry of Three-Membered Sulfur Heterocycles

Introduction

Three-membered heterocycles containing a sulfur atom are a fascinating and synthetically valuable class of compounds. Comprising thiiranes (episulfides), the corresponding unsaturated **thiirenones**, and their cationic counterparts, thiiranium ions (episulfonium ions), these strained rings serve as versatile intermediates in organic synthesis. Their high ring strain makes them susceptible to various ring-opening reactions, providing access to a wide array of sulfur-containing molecules.^{[1][2]} This reactivity, coupled with the unique biological activities of molecules incorporating these motifs, has made them important targets in medicinal chemistry and drug development.^{[3][4][5]} Molecules containing thiirane rings have been noted for being more bactericidal than their oxirane (epoxide) analogs and have been investigated as tuberculostats, insecticides, and herbicides.^[6]

This technical guide provides a comprehensive overview of the core chemistry of three-membered sulfur heterocycles, intended for researchers, scientists, and professionals in drug development. It covers their structure, synthesis, reactivity, and applications, with a focus on quantitative data and detailed experimental methodologies.

I. Thiiranes (Episulfides)

Thiiranes, also known as ethylene sulfides, are the most stable and well-studied class of three-membered sulfur heterocycles.^{[7][8]} They are the sulfur analogs of epoxides and share similar,

yet distinct, chemical properties.[3][9]

A. Structure and Properties

The thiirane ring is characterized by significant angle strain, which is the primary driver of its reactivity.[1][9] The C-S-C bond angle is highly compressed compared to that in an acyclic thioether. According to electron diffraction studies, the parent thiirane molecule has C-C and C-S bond distances of 1.473 Å and 1.811 Å, respectively.[7] The C-C-S angle is 66.0°, and the C-S-C angle is 48.0°.[7]

Property	Value	Reference
Molecular Formula	C ₂ H ₄ S	[7]
Molar Mass	60.12 g/mol	[10]
C-C Bond Length	1.473 Å	[7]
C-S Bond Length	1.811 Å	[7]
C-C-S Angle	66.0°	[7]
C-S-C Angle	48.0°	[7]
Boiling Point	54.0–54.5 °C	[8]

Table 1: Physical and Structural Properties of Thiirane (Ethylene Sulfide).

B. Synthesis of Thiiranes

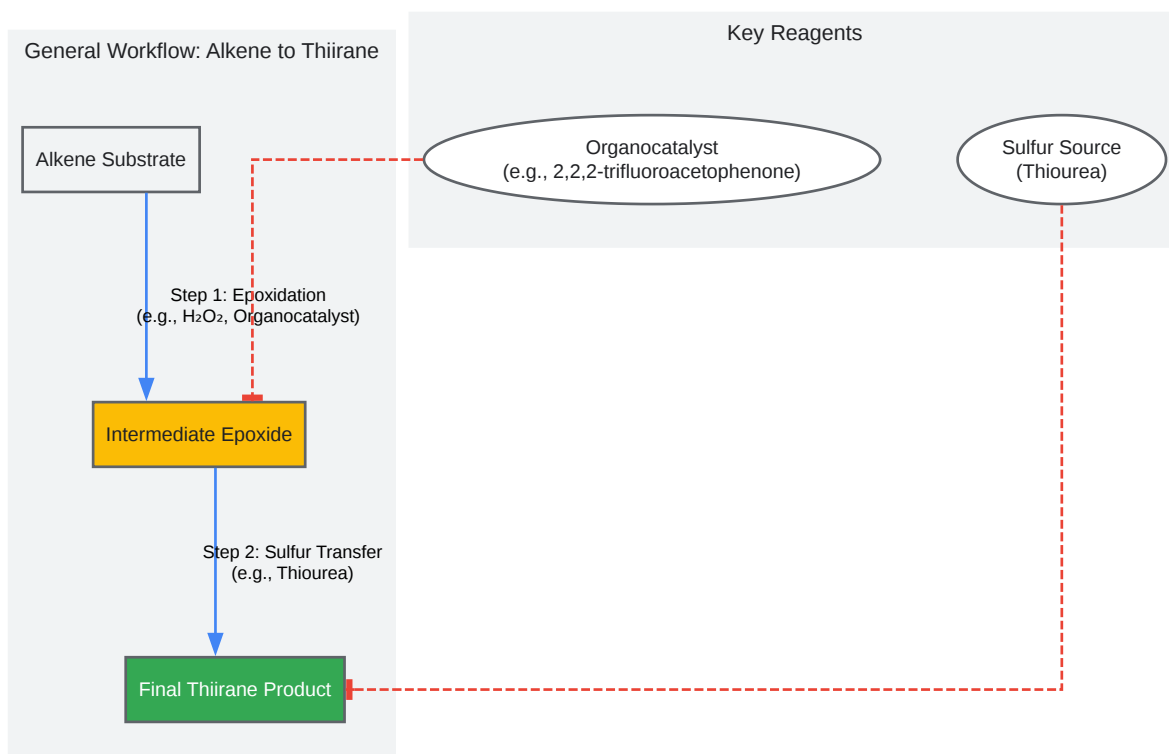
The synthesis of thiiranes has been approached through various methods, with the most common strategies involving the conversion of alkenes or epoxides.[11]

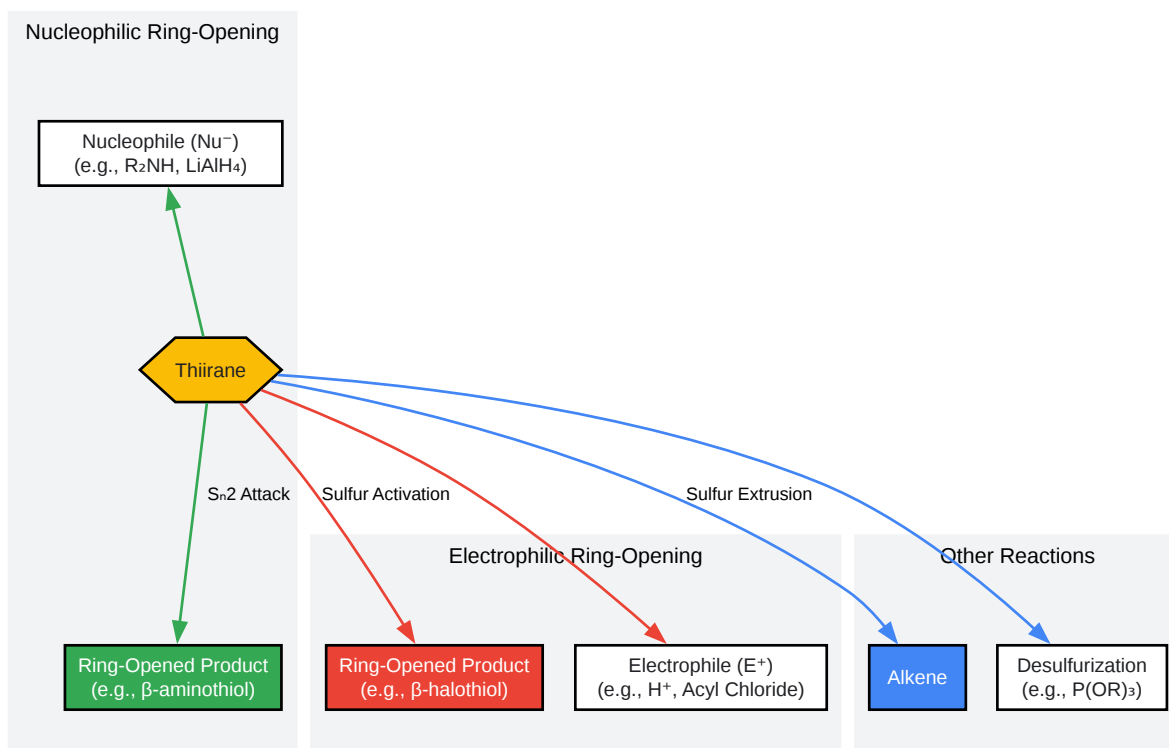
- From Epoxides (Oxiranes): The most prevalent method for synthesizing thiiranes is the reaction of a corresponding epoxide with a sulfur-transfer reagent.[12] Reagents like thiourea and potassium thiocyanate (KSCN) are frequently used.[7][12] This reaction typically proceeds via a nucleophilic attack on one of the epoxide carbons, followed by an intramolecular cyclization to form the thiirane ring.[13] Recent developments have focused on green chemistry approaches, using catalysts like molecular iodine or solvent-free conditions with ammonium thiocyanate.[14][15]

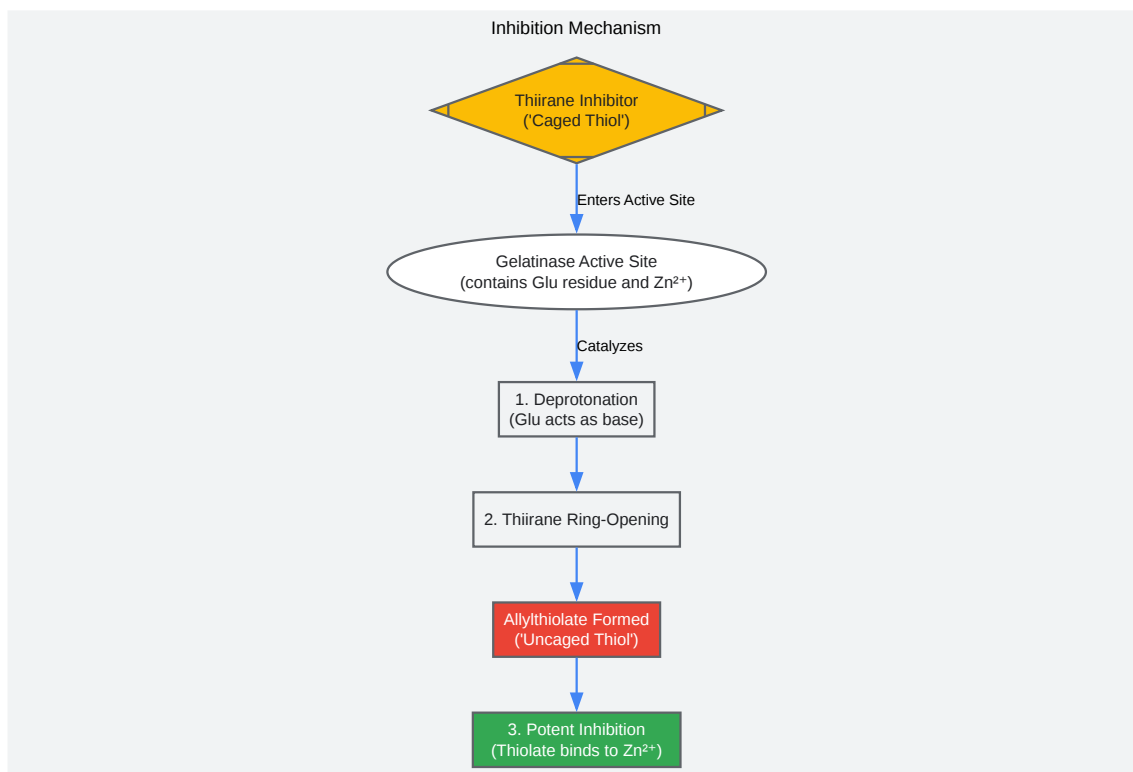
- From Alkenes: Direct sulfur transfer to alkenes is a more atom-economical approach but presents challenges in finding effective sulfur donors and catalysts.[16] A modern, organocatalytic two-step method involves the initial epoxidation of the alkene, followed by a ring-opening and sulfur transfer using thiourea.[3] This protocol is noted for being cheap and easy to execute.[3]
- Stereoselective Synthesis: Accessing stereodefined thiiranes has been a significant challenge.[12] A recently developed method achieves a highly stereoselective synthesis of cis-1,2-diarylthiiranes. This is accomplished through the stereospecific 4π -electrocyclization of trans-thiocarbonyl ylides, which are generated in situ from readily available E,E-aldazine N-oxides by treatment with Lawesson's reagent.[12][17]

Method	Substrate	Sulfur Source	Conditions	Yield	Key Features	Reference(s)
Epoxide Conversion	Epoxides	Thiourea	Deep Eutectic Solvent (DES)	Excellent	Green, efficient	[18]
Epoxide Conversion	Epoxides	NH ₄ SCN	Solvent- and catalyst-free, 90 °C	85-100%	Fast, clean conversion	[15]
Organocatalysis from Alkenes	Alkenes	H ₂ O ₂ (oxidant), Thiourea	2,2,2-trifluoroacetophenone catalyst	Moderate to Excellent	Cheap, easy-to-execute protocol	[3]
Stereoselective Synthesis	E,E-Aldazine N-oxides	Lawesson's Reagent	DMF/DMPU, -50 °C	High	Highly diastereoselective for cis-thiiranes	[12]

Table 2: Comparison of Selected Thiirane Synthesis Methods.







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